4-Bromo-2-(1-bromoethyl)-1-fluorobenzene
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Description
Scientific Research Applications
Electrolyte Additive for Lithium-ion Batteries
4-Bromo-2-fluoromethoxybenzene (BFMB) has been explored as a novel bi-functional electrolyte additive for lithium-ion batteries. It can electrochemically polymerize to form a protective film on the battery's electrode, preventing voltage rise during overcharging. Additionally, it enhances thermal stability and reduces the flammability of the electrolyte without affecting the battery's normal cycling performance, showing potential for improving safety and efficiency in lithium-ion batteries (Zhang Qian-y, 2014).
Radiopharmaceutical Synthesis
The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions in the development of radiopharmaceuticals. A study comparing different synthesis pathways found symmetrical bis-(4-bromphenyl)iodonium bromide to be the most efficient precursor, highlighting its importance in the preparation of PET imaging agents (J. Ermert et al., 2004).
Organometallic Chemistry and Supramolecular Assemblies
The compound has been used in the synthesis of new ligands and supramolecular assemblies involving Pd(II) and Pt(II). A study demonstrated the synthesis of a rigid fluorinated ligand and its application in creating supramolecular species, providing insights into the factors influencing square/triangle equilibria in these complexes (M. Ferrer et al., 2010).
Organic Synthesis and Catalysis
Research has focused on the ortho-metalation of fluorinated benzene derivatives, leading to the development of novel synthetic routes and catalytic processes. For example, selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene was achieved, facilitating reactions with various electrophiles and extending to Negishi coupling, showcasing the versatility of these compounds in organic synthesis (M. Baenziger et al., 2019).
Fluorinated Compounds in Chemistry
The use of partially fluorinated benzenes, including derivatives of 4-Bromo-2-(1-bromoethyl)-1-fluorobenzene, has been investigated for their role as solvents and ligands in organometallic chemistry. Their unique properties, such as reduced π-electron donation due to fluorine substituents, make them suitable for non-coordinating solvents or as ligands that can be easily displaced, broadening the scope of their application in chemical synthesis and catalysis (S. Pike et al., 2017).
properties
IUPAC Name |
4-bromo-2-(1-bromoethyl)-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIXEGYDZHJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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